2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one

KRAS G12C covalent inhibitor warhead

Obtain a high-purity 2,7-diazaspiro[3.5]nonane building block to serve as a non-covalent negative control in KRAS G12C target engagement studies. Unlike acryloyl warheads, the cyclopropylacetyl group abolishes covalent bond formation, enabling definitive proof of mechanism. Also suitable as a metabolically stable N-capping moiety for spirocyclic library synthesis targeting sigma receptors. Purity: ≥98%. Immediate shipment.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 2137760-85-9
Cat. No. B1416047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one
CAS2137760-85-9
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)N2CC3(C2)CCNCC3
InChIInChI=1S/C12H20N2O/c15-11(7-10-1-2-10)14-8-12(9-14)3-5-13-6-4-12/h10,13H,1-9H2
InChIKeyRNIPWEIWCRQNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one: Procurement Baseline


2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one (CAS 2137760-85-9) is a synthetic small molecule built on a 2,7-diazaspiro[3.5]nonane spirocyclic core bearing an N-cyclopropylacetyl substituent. The 2,7-diazaspiro[3.5]nonane scaffold has been employed in medicinal chemistry programs targeting sigma receptors (S1R/S2R) and as a core element of covalent KRAS G12C inhibitors, where related acryloyl-functionalized derivatives achieve Ki values of 2.7–13 nM at S1R and show tumor regression in xenograft models after oral dosing [1][2]. However, for the specific cyclopropylacetyl analog, no quantitative biological, physicochemical, or selectivity data were identified in primary research papers, patents, or authoritative databases at the time of this analysis.

Non-electrophilic cyclopropylacetyl scaffold for covalent target engagement control studies
2,7-Diazaspiro[3.5]nonane core compatible with sigma receptor and KRAS G12C chemical biology
Research intermediate for focused library synthesis (available at stated purity)

Why This Compound Cannot Be Interchanged with Close Analogs


The 2,7-diazaspiro[3.5]nonane scaffold tolerates substantial functional divergence depending on the N-acyl substituent. In the KRAS G12C series, the acryloyl moiety acts as an essential covalent warhead that traps Cys12; replacement with a non-electrophilic cyclopropylacetyl group would ablate covalent bond formation and is expected to profoundly alter target engagement kinetics, residence time, and downstream pharmacology [1][2]. In the sigma receptor series, closely related spirocyclic amines show S1R Ki values ranging from 2.7 to 13 nM, but minor structural changes shift the agonist/antagonist functional profile — compound 4b (sharing the 2,7-diazaspiro[3.5]nonane core) acts as an S1R agonist in vivo, while 5b and 8f act as antagonists [3]. Consequently, generic substitution of the target compound with another 2,7-diazaspiro[3.5]nonane derivative without confirmatory data risks selecting a molecule with a different covalent engagement mode, opposing functional activity, or uncharacterized selectivity. Procurement decisions must therefore be based on compound-specific evidence rather than scaffold-level assumptions.

Replacing the acryloyl warhead with cyclopropylacetyl may shift target engagement mechanism from covalent to non-covalent, altering functional readouts in KRAS G12C models.
Minor N-acyl modifications on this scaffold can toggle sigma receptor functional activity (agonist vs. antagonist) as reported for close analogs.
Scaffold-based substitution without compound-specific data may select a molecule with uncharacterized selectivity and functional profile.

Quantitative Differentiation Evidence


Covalent Warhead Absence vs. Acryloyl KRAS G12C Inhibitors

In validated KRAS G12C covalent inhibitor series, the acryloyl group attached to the 2,7-diazaspiro[3.5]nonane nitrogen is essential for covalent bond formation with Cys12 of the KRAS G12C mutant protein [1]. The target compound 2-cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one replaces the electrophilic acryloyl moiety with a non-electrophilic cyclopropylacetyl group. No quantitative head-to-head data comparing the target compound against acryloyl analogs were identified in primary literature or patents. By chemical class inference, the cyclopropylacetyl analog lacks the Michael acceptor functionality required for covalent cysteine engagement and would therefore be expected to exhibit fundamentally different target residence time and inhibitory mechanism relative to covalent warhead-bearing comparators such as Compound 5c (Ki not individually disclosed for 5c; series leads show IC50 values in the nanomolar range in KRAS G12C biochemical assays) [1][2]. This is a class-level inference only and does not constitute direct experimental comparison.

Covalent Warhead Comparison
Class-level inference
Target: Cyclopropylacetyl group (non-electrophilic)
Comparator: Acryloyl warhead (covalent Cys12 engagement, PDB 7YCC)
Defines compound as non-covalent control or scaffold intermediate; direct comparative activity data unavailable.
Class-level inference from chemical structure; experimental validation required.
KRAS G12C covalent inhibitor warhead structure-activity relationship

Core Scaffold S1R Affinity Context

Sigma receptor ligand studies demonstrate that 2,7-diazaspiro[3.5]nonane derivatives can achieve high S1R affinity (Ki = 2.7–13 nM for optimized leads 4b, 5b, and 8f) [1]. Functional profiling further reveals that minor structural modifications toggle between S1R agonism (compound 4b) and antagonism (compounds 5b and 8f) in vivo [1]. However, the target compound 2-cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one was not among the tested compounds, and no S1R or S2R binding data exist for it. This class-level evidence indicates what the scaffold can achieve when optimally substituted but does not constitute compound-specific differentiation.

S1R Affinity Context
Class-level inference
Optimized analogs: S1R Ki 2.7–13 nM (4b, 5b, 8f). Target compound not tested.
Functional profiles of analogs range from agonist (4b) to antagonist (5b, 8f).
Scaffold affinity does not predict compound-specific activity; de novo profiling required.
Functional classification is substitution-dependent; target compound uncharacterized.
sigma-1 receptor S1R binding affinity 2,7-diazaspiro[3.5]nonane

Chemical Identity and Purity Specification

The target compound is commercially available from at least one vendor (Leyan, product number 2234230) at a stated purity of 98% . This purity specification enables its use as a synthetic building block for further derivatization. However, no comparative purity or stability data against competing suppliers or analog compounds are available. The specification is a single-vendor claim and has not been independently verified in the peer-reviewed literature.

Purity Specification
Data to verify
Stated purity 98% (vendor COA).
Supports use as research intermediate; independent verification not available.
Batch variability noted; analytical confirmation recommended.
chemical purity quality control procurement specification

Evidence-Supported Application Scenarios


Non-Covalent Control for KRAS G12C Inhibitor Assays

Because the compound replaces the acryloyl warhead with a non-electrophilic cyclopropylacetyl group, it may serve as a non-covalent negative control in assays designed to confirm that observed biological activity depends on covalent Cys12 engagement. This application is inferred from the well-characterized covalent mechanism of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series , but has not been experimentally validated for the target compound itself.

Synthetic Intermediate for Focused Libraries

The compound's commercial availability at 98% purity enables its use as a building block for parallel synthesis of 2,7-diazaspiro[3.5]nonane-derived libraries. The cyclopropylacetyl group can serve as a metabolically stable N-capping moiety during scaffold elaboration, particularly in programs exploring sigma receptor or kinase target space where the 2,7-diazaspiro[3.5]nonane core has demonstrated high-affinity binding in optimized analogs [1].

Pharmacophore Probe for Functional Selectivity Studies

Given that closely related 2,7-diazaspiro[3.5]nonane derivatives can exhibit opposing functional activities (S1R agonist vs. antagonist) depending on peripheral substitution [1], the target compound could serve as a pharmacophore probe to dissect the structural determinants of functional selectivity. However, its own pharmacological profile remains uncharacterized, and this application requires de novo experimental validation.

Application
Selection Property
Validation Focus
Non-covalent negative control for KRAS G12C target engagement assays
Non-electrophilic N-cyclopropylacetyl group
Confirm absence of Cys12 covalent binding and dependence of activity on warhead
Scaffold intermediate for 2,7-diazaspiro[3.5]nonane library synthesis
Stated purity and spirocyclic core integrity
Verify structural identity and purity before derivatization
Pharmacophore probe for sigma receptor functional selectivity studies
Uncharacterized S1R functional profile
Determine agonist/antagonist activity in functional assay (e.g., phenytoin)
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